molecular formula C24H26N4O2 B2653341 N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1115979-64-0

N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide

Cat. No.: B2653341
CAS No.: 1115979-64-0
M. Wt: 402.498
InChI Key: KUBCPVFXHJJCPP-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide” is a complex organic compound. It contains a benzamide group, which is a common moiety in pharmaceutical drugs due to its bioactivity . The compound also contains a pyrazine ring, which is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . Pyrazine and its derivatives are part of many therapeutic drugs and natural products .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reagents used. For instance, N-pyridin-2-yl amides can be formed from α-bromoketones and 2-aminopyridine under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties can be predicted based on its functional groups. For example, benzamides are often solid at room temperature and have relatively high melting points .

Scientific Research Applications

Targeting Urokinase Receptor for Cancer Treatment

Virtual screening efforts targeting the urokinase receptor (uPAR) have led to the identification of compounds including N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide (referred to as IPR-69 in the study) as potential candidates for cancer treatment. The synthesis and evaluation of IPR-69 demonstrated its ability to inhibit the invasion, migration, and adhesion of breast cancer cells (MDA-MB-231), as well as to block angiogenesis. Furthermore, IPR-69 showed a significant reduction in tumor volumes in vivo, making it a promising starting point for the development of next-generation compounds aimed at cancer treatment, particularly by targeting metastasis pathways (Wang et al., 2011).

Molecular Interaction Studies

Another area of application is in the study of molecular interactions, particularly with receptors. For instance, the analysis of molecular interactions of related compounds with the CB1 cannabinoid receptor provides insights into the structural requirements for binding and activity. These studies are crucial for understanding the mechanism of action of such compounds and can lead to the design of more effective and selective drug candidates (Shim et al., 2002).

Antitubercular Activity

Research into antitubercular agents has also seen the utilization of compounds with the core structure similar to this compound. A series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among these compounds, significant inhibitory activity was observed, highlighting their potential as a foundation for developing new antitubercular therapies (Srinivasarao et al., 2020).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-17-14-18(2)16-20(15-17)27-23(29)19-6-8-21(9-7-19)30-24-22(25-10-11-26-24)28-12-4-3-5-13-28/h6-11,14-16H,3-5,12-13H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUBCPVFXHJJCPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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